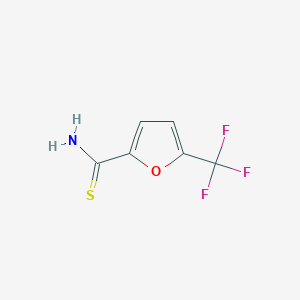

5-(Trifluoromethyl)furan-2-carbothioamide

Description

Contextualization of Furan-Based Heterocycles in Contemporary Organic and Medicinal Chemistry

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a versatile and valuable building block in the synthesis of complex organic molecules. acs.orgbritannica.com Its unique reactivity allows it to participate in a wide array of chemical transformations. acs.org In medicinal chemistry, the furan ring is a common scaffold found in numerous pharmacologically active compounds, contributing to a diverse range of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. orientjchem.orgwisdomlib.orgnih.gov The furan nucleus can act as a bioisostere for a phenyl ring, offering a different balance of hydrophilic and lipophilic properties which can be advantageous in drug design. orientjchem.org

The synthetic utility of furan derivatives is broad. They can be readily functionalized and serve as precursors to a variety of other molecular structures. acs.orgpharmaguideline.com This versatility makes furan-based compounds attractive starting points for the development of new therapeutic agents and other functional materials. nih.govresearchgate.net

Significance of Trifluoromethyl Groups in Modulating Molecular Properties and Biological Activity

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule can profoundly influence its physicochemical and biological properties. mdpi.comnbinno.com This functional group is highly electronegative and lipophilic, which can enhance a molecule's ability to cross biological membranes. nbinno.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, which can lead to a longer biological half-life for drugs containing this moiety. nbinno.com

In drug design, the trifluoromethyl group is often used as a bioisostere for methyl or chloro groups to fine-tune the steric and electronic properties of a lead compound. wikipedia.org The incorporation of a -CF₃ group can lead to improved metabolic stability, enhanced binding affinity to target proteins, and increased bioavailability. mdpi.comresearchgate.net A significant number of FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern medicinal chemistry. mdpi.com

Role of Carbothioamide Moieties in Synthetic Methodologies and Chemical Transformations

The carbothioamide (-C(=S)NH₂) moiety is a versatile functional group in organic synthesis, serving as a precursor for the construction of various heterocyclic systems. Compounds containing this group are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. acs.orgnih.gov

Hydrazinecarbothioamide and its derivatives are important intermediates in the synthesis of heterocycles like thiazolidinones, thiadiazoles, and triazoles. The presence of both sulfur and nitrogen atoms allows for a variety of chemical transformations, making the carbothioamide group a valuable tool for synthetic chemists. The study of carbothioamide-based compounds continues to be an active area of research due to their potential therapeutic applications. mdpi.comnih.gov

Overview of Research Trajectories for 5-(Trifluoromethyl)furan-2-carbothioamide and Analogous Structures

Given the individual significance of its constituent parts, research into 5-(Trifluoromethyl)furan-2-carbothioamide and its analogs is likely to follow several key trajectories. The combination of a furan ring, a trifluoromethyl group, and a carbothioamide moiety suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Research efforts are anticipated to focus on the synthesis of a library of analogous structures to establish structure-activity relationships (SAR). By modifying the substituents on the furan ring and the carbothioamide nitrogen, researchers can explore how these changes affect the compound's biological activity. For instance, studies on furan-2-carboxamide derivatives have shown that such modifications can influence their antibiofilm properties. nih.gov

Furthermore, the investigation of the compound's potential as an inhibitor of various enzymes or receptors is a probable research direction. The trifluoromethyl group can enhance binding to biological targets, and the carbothioamide moiety can participate in key interactions. Docking studies and biological assays will be crucial in identifying potential therapeutic targets. The development of efficient and scalable synthetic routes to 5-(Trifluoromethyl)furan-2-carbothioamide and its derivatives will also be a critical aspect of future research, enabling further exploration of their chemical and biological properties.

Compound Properties and Moieties

| Compound/Moiety | Key Properties | Significance in Research |

| Furan | Aromatic heterocycle, versatile synthon | Core scaffold in medicinal chemistry, precursor for complex molecules acs.orgbritannica.comorientjchem.org |

| Trifluoromethyl Group (-CF₃) | High electronegativity, lipophilic, metabolically stable | Enhances drug-like properties such as bioavailability and half-life mdpi.comnbinno.commdpi.com |

| **Carbothioamide (-C(=S)NH₂) ** | Precursor for heterocycles, biologically active | Building block for therapeutic agents, exhibits diverse biological activities acs.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)furan-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)4-2-1-3(11-4)5(10)12/h1-2H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILMYCMFDBYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies

Multi-Step Organic Synthesis Approaches for the Furan-2-carbothioamide (B93836) Core

The synthesis of the furan-2-carbothioamide core is a multi-step process that requires careful consideration of functional group compatibility and regioselectivity. A common approach involves the initial construction of a furan-2-carboxamide, which is subsequently converted to the desired carbothioamide. The synthesis of N-substituted furan-2-carboxamides can be achieved through the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base like triethylamine researchgate.net. The subsequent thionation of the furan-2-carboxamide is a key step. Lawesson's reagent is a widely used and effective reagent for this transformation, converting the carbonyl group of the amide into a thiocarbonyl group to furnish the furan-2-carbothioamide beilstein-journals.orgchemspider.comnih.govorganic-chemistry.org. The reaction is typically carried out by refluxing the amide with Lawesson's reagent in a solvent such as toluene or tetrahydrofuran (THF) beilstein-journals.orgchemspider.com. While effective, the workup procedure for reactions involving Lawesson's reagent can be complicated by the formation of a six-membered phosphorus-containing byproduct. However, optimized workup procedures, such as treatment with ethanol or ethylene glycol, have been developed to simplify the purification process beilstein-journals.org.

Cyclocondensation Reactions in Furan-Containing Carbothioamide Synthesis

Cyclocondensation reactions provide a powerful tool for the de novo synthesis of the furan (B31954) ring system. The Paal-Knorr synthesis is a classic and versatile method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions wikipedia.orgorganic-chemistry.org. This reaction proceeds through the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to form the aromatic furan ring wikipedia.org. The versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of substituted furans, provided the appropriately substituted 1,4-diketone precursor is available wikipedia.org. For the synthesis of a precursor to 5-(Trifluoromethyl)furan-2-carbothioamide, a 1,4-diketone bearing a trifluoromethyl group at a position that would become the 5-position of the furan ring would be required.

| Reaction | Description | Key Features | Reference |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans. | Versatile for substituted furans; requires access to the corresponding 1,4-diketone. | wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Strategies for Furan Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including furans. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing 5-(Trifluoromethyl)furan-2-carbothioamide, palladium catalysis can be envisioned for the introduction of the trifluoromethyl group onto a pre-formed furan ring. For instance, the palladium-catalyzed trifluoromethylation of aryl chlorides has been reported, suggesting that a similar strategy could be applied to a 5-chlorofuran-2-carbothioamide derivative nih.gov. Furthermore, the successful palladium-catalyzed arylation of N-(4-bromophenyl)furan-2-carboxamide demonstrates the compatibility of the furan-2-carboxamide scaffold with palladium-catalyzed cross-coupling conditions researchgate.net. This highlights the potential for a late-stage introduction of the trifluoromethyl group in the synthetic sequence.

| Catalyst System | Reactants | Product Type | Potential Application | Reference |

| Pd(OAc)₂ / Ligand | Aryl Halide + Trifluoromethylating Agent | Aryl-CF₃ | Introduction of CF₃ group onto a 5-halofuran ring. | nih.gov |

| Triphenylphosphine Palladium / K₃PO₄ | N-(4-bromophenyl)furan-2-carboxamide + Arylboronic acid | N-(4-arylphenyl)furan-2-carboxamide | Derivatization of the furan-2-carboxamide core. | researchgate.net |

Base-Mediated Cascade Annulation Reactions for Trifluoromethylated Heterocycles

Base-mediated cascade annulation reactions have emerged as an efficient strategy for the construction of complex heterocyclic systems, including those bearing trifluoromethyl groups. These reactions often proceed through a series of intramolecular bond-forming events initiated by a base, leading to the rapid assembly of the target heterocycle from relatively simple starting materials. A notable example is the tunable synthesis of 2-trifluoromethylated furans through the base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone nih.gov. This method provides a direct route to the trifluoromethylated furan core. While this specific example leads to a 2-substituted furan, the underlying principle of base-mediated annulation could potentially be adapted to synthesize 5-trifluoromethylfurans. Another relevant example, although for a different heterocycle, is the synthesis of 5-trifluoromethyl-1,2,3-triazoles via a base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides, which underscores the utility of this strategy for constructing trifluoromethylated heterocycles rsc.org.

Introduction of the Trifluoromethyl Moiety: Advanced Fluorination Techniques

The introduction of a trifluoromethyl group onto an organic molecule is a challenging yet crucial transformation. A variety of advanced fluorination techniques have been developed to achieve this, broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation methods. Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, are often employed to introduce the CF₃ group to electron-rich substrates chem-station.com.

Utilization of Trifluoroacetic Anhydride in Furan Functionalization

Trifluoroacetic anhydride (TFAA) is a versatile reagent in organic synthesis, often employed as a dehydrating agent or an activator for various transformations. In the context of furan chemistry, TFAA can be used to promote Friedel-Crafts acylation reactions sigmaaldrich.comorganic-chemistry.orgzenodo.orgnih.govyoutube.com. The reaction of a furan with trifluoroacetic anhydride in the presence of a Lewis acid catalyst can lead to the formation of a 2-trifluoroacetylfuran. The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the furan ring sigmaaldrich.comyoutube.com. The resulting trifluoroacetyl group could then potentially be converted to a trifluoromethyl group through subsequent reduction steps, such as a Wolff-Kishner or Clemmensen reduction, although the conditions for these reductions would need to be compatible with the furan ring.

Mechanistic Considerations in Trifluoromethyl Group Incorporation

The mechanism of trifluoromethyl group incorporation is highly dependent on the chosen methodology and reagents.

Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating reagents, such as certain hypervalent iodine compounds (e.g., Togni's reagent), are designed to deliver a formal "CF₃⁺" equivalent to a nucleophilic substrate acs.orgnih.gov. The reaction can proceed through a polar, two-electron pathway involving nucleophilic attack on the electrophilic trifluoromethyl source. Alternatively, a single-electron transfer (SET) mechanism may operate, leading to the formation of a trifluoromethyl radical (CF₃•) and a substrate radical cation researchgate.netunl.eduresearchgate.netnih.gov. The subsequent combination of these radical species leads to the trifluoromethylated product. The operative mechanism can be influenced by the nature of the substrate, the specific electrophilic reagent, and the reaction conditions nih.gov.

Radical Trifluoromethylation: Radical trifluoromethylation involves the generation of a trifluoromethyl radical, which then adds to an unsaturated substrate or participates in a radical substitution reaction rsc.org. The trifluoromethyl radical is a highly electrophilic species and readily reacts with electron-rich systems like furans. The atmospheric oxidation of furan initiated by hydroxyl radicals provides a model for understanding the reactivity of the furan ring towards radical species researchgate.netnih.gov.

Nucleophilic Trifluoromethylation: While less common for direct functionalization of electron-rich heterocycles like furan, nucleophilic trifluoromethylation is a powerful tool for introducing the CF₃ group onto substrates bearing a suitable leaving group. This typically involves the reaction of a trifluoromethyl anion equivalent (e.g., from Ruppert-Prakash reagent, TMSCF₃) with an electrophilic carbon center.

Derivatization via Thioamide Functional Group Chemistry

The thioamide functional group is a versatile moiety in organic synthesis, allowing for a variety of chemical transformations. In the context of 5-(Trifluoromethyl)furan-2-carbothioamide, this group serves as a key handle for derivatization, enabling the construction of more complex molecular architectures.

Condensation Reactions with Thiosemicarbazide (B42300) and Related Reagents

A primary method for the synthesis of molecules structurally related to 5-(Trifluoromethyl)furan-2-carbothioamide involves the condensation of a furan-2-carbaldehyde derivative with thiosemicarbazide. This reaction leads to the formation of a thiosemicarbazone, which is a closely related class of compounds. For instance, 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone has been synthesized by condensing thiosemicarbazide with the corresponding furan-2-carbaldehyde in methanol. researchgate.netscienceopen.com This reaction typically proceeds with good yields, ranging from 63-90%. researchgate.net The resulting thiosemicarbazone can be a valuable intermediate for further cyclization reactions to form various heterocyclic systems.

The general reaction involves the nucleophilic attack of the amino group of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the thiosemicarbazone. This straightforward reaction highlights a key synthetic strategy for accessing derivatives containing the core furan and thioamide-like structures.

One-Pot Multicomponent Reactions for Thioamide Synthesis

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of 5-(Trifluoromethyl)furan-2-carbothioamide are not extensively documented, the principles of MCRs can be applied to construct the thioamide functionality or the furan ring system.

| Reaction Type | Reactants | Product Class | Key Features |

| Condensation | Furan-2-carbaldehyde derivatives, Thiosemicarbazide | Thiosemicarbazones | Good yields, straightforward procedure. researchgate.net |

| Multicomponent | Simple precursors | Complex heterocycles | High efficiency, atom economy, reduced waste. researchgate.netnih.govnih.govsemanticscholar.org |

Precursor and Intermediate Synthesis Pathways

Role of Sulfonates as Activated Furan Precursors in Synthetic Routes

While not directly reported for the synthesis of 5-(Trifluoromethyl)furan-2-carbothioamide, sulfonates are well-established as excellent leaving groups in nucleophilic substitution reactions and can serve as activated precursors for the formation of various heterocyclic systems. In the context of furan synthesis, a sulfonate group attached to a suitable acyclic precursor could facilitate a cyclization reaction to form the furan ring.

For instance, a synthetic strategy could involve an acyclic precursor bearing a trifluoromethyl group and a hydroxyl group that can be converted into a sulfonate ester (e.g., tosylate or mesylate). This activation would make the carbon atom more susceptible to nucleophilic attack by an internal nucleophile, leading to the formation of the furan ring. The carbothioamide functionality could then be introduced at a later stage of the synthesis. The use of sulfonates in the synthesis of other heterocyclic compounds, such as 5-nitrobenzimidazole derivatives, highlights their utility in facilitating key bond-forming reactions. nih.gov

| Precursor Type | Role in Synthesis | Potential Reaction |

| Sulfonate Ester | Activation of a carbon for nucleophilic attack | Intramolecular cyclization to form the furan ring |

Chemical Reactivity and Mechanistic Investigations

Furan (B31954) Ring Reactivity: Electrophilic, Nucleophilic, and Oxidation/Reduction Pathways

The furan ring in 5-(Trifluoromethyl)furan-2-carbothioamide is the primary site for several chemical transformations. Its aromatic character, influenced by the heteroatom and substituents, dictates its susceptibility to electrophilic, nucleophilic, and redox reactions.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

Furan is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution (EAS) more readily than benzene. chemicalbook.compearson.compearson.com The oxygen atom in the furan ring donates electron density to the ring, making it highly susceptible to attack by electrophiles. pearson.com Electrophilic substitution in furan preferentially occurs at the 2-position (α-position) because the intermediate carbocation is more stabilized by resonance, with three possible resonance structures, compared to substitution at the 3-position (β-position), which has only two. chemicalbook.compearson.com

However, in 5-(Trifluoromethyl)furan-2-carbothioamide, the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position significantly deactivates the furan ring towards electrophilic attack. pearson.comtcichemicals.comlasalle.edu Electron-withdrawing groups decrease the electron density on the aromatic ring, making it less reactive towards electrophiles. pearson.comlasalle.edu The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. tcichemicals.commdpi.com This deactivating effect is primarily inductive. lasalle.eduquora.com

Despite the deactivation, if an electrophilic substitution reaction were to occur, the directing effect of the existing substituents would need to be considered. The carbothioamide group at the 2-position, while potentially having some electron-withdrawing character through resonance, is generally considered less deactivating than the trifluoromethyl group. The trifluoromethyl group is a meta-director in benzene systems. quora.comyoutube.com In the furan ring of 5-(Trifluoromethyl)furan-2-carbothioamide, the positions available for substitution are C3 and C4. Given the strong deactivating nature of the -CF3 group, electrophilic substitution would be significantly hindered. Any potential reaction would likely be slow and require harsh conditions.

| Position on Furan Ring | Relative Reactivity towards EAS | Directing Effect of Substituents |

| C3 | Reduced | The carbothioamide at C2 and the trifluoromethyl at C5 would both influence this position. The powerful deactivating effect of the CF3 group would dominate. |

| C4 | Reduced | The carbothioamide at C2 and the trifluoromethyl at C5 would both influence this position. The powerful deactivating effect of the CF3 group would dominate. |

Nucleophilic Additions and Substitutions Involving the Carbothioamide Group

While the furan ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the carbothioamide group (-CSNH2) at the 2-position provides a site for nucleophilic reactions. The carbon atom of the carbothioamide is electrophilic and can be attacked by nucleophiles.

Nucleophilic addition to the thiocarbonyl group is a common reaction. This can be followed by elimination, leading to a substitution reaction. For instance, reactions with amines or other nitrogen nucleophiles could potentially lead to the formation of new heterocyclic systems. researchgate.net The presence of the electron-withdrawing furan ring, further deactivated by the trifluoromethyl group, would likely enhance the electrophilicity of the carbothioamide carbon.

Furthermore, nucleophilic aromatic substitution on the furan ring, while generally difficult, is facilitated by the presence of strong electron-withdrawing groups. edurev.inquimicaorganica.org In 5-(Trifluoromethyl)furan-2-carbothioamide, the potent electron-withdrawing trifluoromethyl group at the 5-position significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C4 and C2). The presence of a suitable leaving group would be necessary for a substitution reaction to proceed.

Oxidative and Reductive Transformations of the Furan System

The furan ring is susceptible to both oxidation and reduction, often leading to ring-opening or the formation of saturated or partially saturated derivatives.

Oxidation: Furan rings can be oxidized by various reagents, and the outcome depends on the specific oxidant and reaction conditions. researchgate.net Oxidation can lead to the formation of 1,4-dicarbonyl compounds, carboxylic acids, or other ring-opened products. researchgate.net The presence of an electron-withdrawing group can stabilize the furan ring against acid-catalyzed polymerization and ring-opening. pharmaguideline.com However, strong oxidizing conditions can still lead to the degradation of the ring. For instance, oxidation of a furan ring can be used to unmask a carboxylic acid functional group. youtube.com In the case of 5-(Trifluoromethyl)furan-2-carbothioamide, the electron-withdrawing trifluoromethyl group might offer some stability, but the furan ring remains a reactive diene system susceptible to oxidative cleavage. acs.org

Reduction: The reduction of a furan ring to a tetrahydrofuran is not always straightforward and can be accompanied by ring opening. pharmaguideline.com Catalytic hydrogenation is a common method for this transformation. acs.org The presence of electron-withdrawing groups can influence the ease of reduction. Selective reduction of a carbon-carbon double bond within the furan ring is also a possibility, leading to dihydrofurans. nih.gov The carbothioamide group might also be susceptible to reduction under certain conditions.

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl group (-CF3) is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and steric bulk. tcichemicals.commdpi.com

Electron-Withdrawing Effects and Their Impact on Ring Reactivity

As previously discussed, the trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). lasalle.eduquora.com This effect arises from the high electronegativity of the three fluorine atoms. tcichemicals.com The -CF3 group deactivates the furan ring towards electrophilic aromatic substitution by significantly reducing the electron density of the π-system. pearson.comlasalle.edu This deactivation makes reactions with electrophiles more difficult, requiring more forcing conditions.

Conversely, this electron-withdrawing effect enhances the reactivity of the furan ring towards nucleophilic aromatic substitution, should a suitable leaving group be present. edurev.inquimicaorganica.org The decreased electron density makes the ring carbons more electrophilic and susceptible to attack by nucleophiles.

| Reaction Type | Impact of Trifluoromethyl Group |

| Electrophilic Aromatic Substitution | Deactivates the furan ring, making the reaction slower and requiring harsher conditions. pearson.comlasalle.edu |

| Nucleophilic Aromatic Substitution | Activates the furan ring, making it more susceptible to nucleophilic attack. edurev.in |

Stereo- and Regioselective Considerations in Reactions

The trifluoromethyl group can exert significant steric and electronic control over the stereochemistry and regiochemistry of reactions involving the furan ring.

Regioselectivity: In electrophilic aromatic substitution, the trifluoromethyl group is a meta-director on a benzene ring. quora.comyoutube.com While the directing effects on a furan ring are more complex, the strong deactivation would be the dominant factor. In cycloaddition reactions, the electronic nature of the trifluoromethyl group can influence the regioselectivity of the addition. nih.gov

Stereoselectivity: The steric bulk of the trifluoromethyl group can influence the stereochemical outcome of reactions. For example, in reactions involving additions to the furan ring or the carbothioamide group, the trifluoromethyl group can direct the incoming reagent to the less hindered face of the molecule. This can lead to the preferential formation of one stereoisomer over another. dntb.gov.uarsc.org The development of stereoselective methods for the synthesis of trifluoromethyl-containing heterocycles is an active area of research. dntb.gov.uarsc.orgresearchgate.net

Carbothioamide Group Transformations

The chemical behavior of 5-(Trifluoromethyl)furan-2-carbothioamide is largely dictated by the functionality of the carbothioamide group. This functional group is a thio-analogue of an amide and exhibits a rich and varied reactivity profile, participating in a range of chemical transformations. The electronic nature of the 5-(trifluoromethyl)furan-2-yl substituent plays a significant role in modulating this reactivity.

Tautomerism and Its Influence on Reactivity Profiles

The carbothioamide group in 5-(Trifluoromethyl)furan-2-carbothioamide can exist in two tautomeric forms: the thione form and the thiol (or isothioamide) form. This phenomenon is a type of proton-shift tautomerism, where a proton moves from the nitrogen atom to the sulfur atom, resulting in the interconversion between a C=S double bond and a C=N double bond with an S-H single bond.

The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In the case of 5-(Trifluoromethyl)furan-2-carbothioamide, the potent electron-withdrawing nature of the trifluoromethyl group at the 5-position of the furan ring is expected to have a significant impact on the tautomeric equilibrium. This group withdraws electron density from the furan ring and, by extension, from the carbothioamide moiety. This is anticipated to increase the acidity of the N-H proton, potentially favoring the thione form.

The two tautomers present distinct reactivity profiles due to the differences in their electronic and structural features. The thione form possesses a nucleophilic sulfur atom and a moderately acidic nitrogen atom. In contrast, the thiol form features a more acidic S-H proton and a nucleophilic nitrogen atom within the C=N double bond. This differential reactivity is crucial for understanding the subsequent chemical transformations of the molecule.

| Tautomeric Form | Structure | Key Reactive Sites | Expected Reactivity Profile |

|---|---|---|---|

| Thione Form |  |

| Acts as a soft nucleophile at the sulfur center. Can be deprotonated at the nitrogen under basic conditions. |

| Thiol (Isothioamide) Form |  |

| Acts as a proton donor from the sulfur atom. The nitrogen atom can act as a nucleophile. |

Reactions with Electrophiles and Nucleophiles at the Sulfur and Nitrogen Centers

The presence of both sulfur and nitrogen atoms with lone pairs of electrons makes the carbothioamide group in 5-(Trifluoromethyl)furan-2-carbothioamide ambidentate, meaning it can react with electrophiles at two different sites. The regioselectivity of such reactions is often governed by the Hard and Soft Acids and Bases (HSAB) principle.

Reactions with Electrophiles:

The sulfur atom, being larger and more polarizable than the nitrogen atom, is considered a "soft" nucleophilic center. Consequently, it will preferentially react with "soft" electrophiles. Common soft electrophiles include alkyl halides (e.g., methyl iodide) and Michael acceptors. Alkylation at the sulfur atom leads to the formation of S-alkyl isothioamides, which are valuable intermediates in organic synthesis.

Conversely, the nitrogen atom is a "harder" nucleophilic center and is expected to react with "hard" electrophiles. Hard electrophiles include protons, Lewis acids, and acylating agents like acid chlorides or anhydrides. Acylation at the nitrogen atom would lead to the formation of N-acyl carbothioamides.

Reactions with Nucleophiles:

The carbon atom of the carbothioamide group (C=S) is electrophilic and can be attacked by nucleophiles. However, this reactivity is generally lower than that of the corresponding carbonyl carbon in amides. The reaction with nucleophiles often requires activation of the carbothioamide group. This can be achieved by S-alkylation, which converts the sulfur into a good leaving group (as an alkylthiol), thereby facilitating nucleophilic acyl substitution at the carbon center.

The reactivity of the carbothioamide group can also be harnessed in cyclization reactions to form various heterocyclic systems. For instance, intramolecular reactions involving a nucleophilic moiety elsewhere in the molecule can lead to the formation of five- or six-membered rings.

| Reactant Type | Reaction Center | Example Reagents | Expected Product Type |

|---|---|---|---|

| Electrophiles | Sulfur (Soft Center) | Alkyl halides (e.g., CH₃I), α-halo ketones | S-Alkyl isothioamides |

| Nitrogen (Hard Center) | Acyl chlorides, Anhydrides, Strong acids | N-Acyl carbothioamides, Protonated species | |

| Nucleophiles | Carbon (of C=S) | Amines, Hydrazines (often requires S-activation) | Amidines, Hydrazones, or other substitution products |

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 5-(Trifluoromethyl)furan-2-carbothioamide is expected to be relatively simple, displaying distinct signals for the protons on the furan (B31954) ring and the carbothioamide group. The furan ring contains two protons at positions 3 and 4. Due to the asymmetry of the substitution pattern, these protons are chemically non-equivalent and are expected to appear as two distinct doublets, a result of coupling to each other (³JHH). The electron-withdrawing nature of both the trifluoromethyl and carbothioamide groups would cause these proton signals to appear in a downfield region, typical for substituted furans. The protons of the -NH₂ group of the carbothioamide moiety are expected to produce a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The furan ring will exhibit four distinct signals. The carbons directly attached to the electron-withdrawing substituents (C2 and C5) are expected to be shifted significantly downfield. The C=S carbon of the carbothioamide group is also a key diagnostic signal, typically appearing in the range of 180-200 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 5-(Trifluoromethyl)furan-2-carbothioamide

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H3 | ¹H | 7.0 - 7.5 | Doublet (d) | Coupled to H4. |

| H4 | ¹H | 6.8 - 7.2 | Doublet (d) | Coupled to H3. |

| NH₂ | ¹H | 7.5 - 9.5 | Broad Singlet (br s) | Chemical shift is variable. |

| C2 (C=S) | ¹³C | 180 - 200 | Singlet | Thioamide carbonyl carbon. |

| C5 (C-CF₃) | ¹³C | 145 - 155 | Quartet (q) | Coupled to ³F of CF₃. |

| C2 (Furan) | ¹³C | 150 - 160 | Singlet | Attached to the carbothioamide group. |

| C3 (Furan) | ¹³C | 115 - 125 | Singlet | |

| C4 (Furan) | ¹³C | 110 - 120 | Singlet | |

| C5 (Furan) | ¹³C | 140 - 150 | Singlet | Attached to the trifluoromethyl group. |

| CF₃ | ¹³C | 115 - 130 | Quartet (q, ¹JCF) | Large one-bond C-F coupling. |

Note: The values presented are estimations based on typical chemical shifts for furan, carbothioamide, and trifluoromethyl moieties and may vary depending on the solvent and experimental conditions.

¹⁹F NMR is a highly sensitive and specific technique for observing fluorine-containing compounds. For 5-(Trifluoromethyl)furan-2-carbothioamide, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as all three fluorine atoms in the trifluoromethyl group are chemically equivalent and there are no other fluorine atoms in the molecule to couple with. The chemical shift of this singlet, typically in the range of -60 to -70 ppm (relative to CFCl₃), is characteristic of a CF₃ group attached to an aromatic system and serves as a definitive indicator of the presence of this moiety.

While one-dimensional NMR spectra suggest the presence of the functional groups, two-dimensional (2D) NMR experiments are essential to piece together the molecular puzzle and confirm the precise connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. A cross-peak between the two furan proton signals would definitively establish their connectivity (H3-H4).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would show cross-peaks connecting the H3 signal to the C3 signal and the H4 signal to the C4 signal, allowing for unambiguous assignment of the furan ring carbons.

A correlation from H3 to the carbothioamide carbon (C=S) and to C5, confirming the position of the carbothioamide group at C2.

A correlation from H4 to the carbon bearing the trifluoromethyl group (C5) and to C2, further solidifying the substitution pattern.

Correlations from the NH₂ protons to the C=S carbon and C2 of the furan ring.

Together, these 2D NMR techniques provide an irrefutable map of the molecular structure, confirming the 2,5-disubstitution pattern on the furan ring. nih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this molecule can be understood by considering the characteristic frequencies of its constituent parts.

Furan Moiety: The furan ring gives rise to several characteristic bands. udayton.educhemicalpapers.comrsc.org These include C-H stretching vibrations typically above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and the characteristic ring breathing and C-O-C stretching modes between 1000 and 1250 cm⁻¹. researchgate.netnrao.edu

Carbothioamide Moiety: The primary thioamide group (-CSNH₂) has several diagnostic vibrational modes. The N-H stretching vibrations appear as a pair of bands in the 3200-3400 cm⁻¹ region. The C=S stretching vibration, a key identifier, is expected to produce a strong band in the 700-850 cm⁻¹ region. N-H bending vibrations are typically observed around 1600-1650 cm⁻¹.

Trifluoromethyl Moiety: The CF₃ group is characterized by very strong and distinct absorption bands. The symmetric and asymmetric C-F stretching vibrations lead to intense bands in the 1100-1350 cm⁻¹ region. nih.gov CF₃ bending and rocking modes appear at lower frequencies.

Table 2: Principal Expected Vibrational Frequencies for 5-(Trifluoromethyl)furan-2-carbothioamide

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretching | Carbothioamide | 3200 - 3400 | Medium-Strong | Weak |

| C-H Stretching | Furan | 3100 - 3150 | Medium | Medium |

| C=C Stretching | Furan | 1500 - 1600 | Medium-Strong | Strong |

| N-H Bending | Carbothioamide | 1600 - 1650 | Strong | Weak |

| Ring Breathing | Furan | ~1400 | Medium | Strong |

| C-F Asymmetric Stretch | Trifluoromethyl | 1250 - 1350 | Very Strong | Medium |

| C-F Symmetric Stretch | Trifluoromethyl | 1100 - 1200 | Very Strong | Strong |

| C-O-C Stretching | Furan | 1000 - 1250 | Strong | Medium |

| C=S Stretching | Carbothioamide | 700 - 850 | Strong | Strong |

To achieve a more profound understanding and confident assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical calculations. Quantum chemical methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311G(d,p), are widely used to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities. globalresearchonline.netresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve the agreement with experimental data. nih.gov This computational analysis allows for the detailed assignment of each experimental band to a specific normal mode of vibration, helping to resolve ambiguities, especially in complex regions of the spectrum where multiple vibrations overlap. This combined experimental and theoretical approach provides a robust and detailed picture of the vibrational characteristics of 5-(Trifluoromethyl)furan-2-carbothioamide. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For 5-(Trifluoromethyl)furan-2-carbothioamide (C₆H₄F₃NOS), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Theoretical Exact Mass Calculation for 5-(Trifluoromethyl)furan-2-carbothioamide

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | | | 194.996569 |

In an HRMS experiment, the protonated molecule [M+H]⁺ would be expected to have an m/z value of approximately 196.004394. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the chemical formula of the analyte.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the structure of the molecule. While no specific experimental data for 5-(Trifluoromethyl)furan-2-carbothioamide is available, a predictive fragmentation pathway can be proposed based on the known fragmentation of furan derivatives and thioamides. ed.ac.uk

The presence of the furan ring, the carbothioamide group, and the trifluoromethyl group would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for furan-containing compounds involve the cleavage of the furan ring itself. ed.ac.uk The carbothioamide group could undergo fragmentation through the loss of SH or CSN radicals. The strong C-F bonds in the trifluoromethyl group make it a relatively stable fragment, and its loss (CF₃) or retention on a fragment would be a key diagnostic feature.

Table 2: Predicted Key Fragment Ions for 5-(Trifluoromethyl)furan-2-carbothioamide

| Predicted Fragment Ion | Structure | m/z (Nominal) | Possible Origin |

|---|---|---|---|

| [M-SH]⁺ | C₆H₃F₃NO⁺ | 162 | Loss of a sulfhydryl radical |

| [M-CF₃]⁺ | C₅H₄NOS⁺ | 126 | Loss of the trifluoromethyl radical |

| [C₅H₂F₃O]⁺ | 5-(Trifluoromethyl)furyl cation | 135 | Cleavage of the C-C bond between the furan ring and the carbothioamide group |

Tandem mass spectrometry (MS/MS) experiments would be invaluable in confirming these proposed pathways by isolating a specific fragment ion and inducing further fragmentation to observe its daughter ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about bond lengths, bond angles, and intermolecular interactions of 5-(Trifluoromethyl)furan-2-carbothioamide. Although a crystal structure for this specific compound has not been reported, insights can be drawn from the crystal structures of related furan-2-carbothioamide (B93836) derivatives. researchgate.net

The crystal packing of 5-(Trifluoromethyl)furan-2-carbothioamide would be influenced by various intermolecular interactions. The carbothioamide group is a potent hydrogen bond donor (N-H) and acceptor (C=S). It is highly probable that molecules in the crystal lattice would be linked by N-H···S hydrogen bonds, often forming dimeric or chain-like structures. researchgate.net

The conformation of the molecule, specifically the orientation of the carbothioamide group relative to the furan ring, would be determined by a combination of steric and electronic factors, as well as the optimization of intermolecular forces within the crystal lattice.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For the compound 5-(Trifluoromethyl)furan-2-carbothioamide, DFT studies provide crucial insights into its geometry, stability, spectroscopic characteristics, and electronic nature. These calculations are typically performed using various functionals, such as B3LYP, with appropriate basis sets like 6-311++G(d,p), to balance accuracy and computational cost.

Geometry Optimization and Energetic Calculations of the Compound

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(Trifluoromethyl)furan-2-carbothioamide, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy of the molecule is at its lowest point.

The resulting optimized structure provides the most probable conformation of the molecule in the gaseous phase. Energetic calculations accompanying this optimization yield the total electronic energy, which is a measure of the molecule's intrinsic stability. A lower total energy indicates a more stable molecular structure. These calculations are foundational for all subsequent theoretical analyses, as the properties derived are highly dependent on the accuracy of the optimized geometry.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the fundamental vibrational modes of the molecule, each associated with a specific frequency and intensity.

The predicted vibrational spectrum for 5-(Trifluoromethyl)furan-2-carbothioamide can be correlated with experimental spectroscopic data. Key vibrational modes would include:

N-H stretching vibrations of the primary thioamide group (-CSNH₂).

C=S stretching of the thioamide.

C-F stretching modes of the trifluoromethyl (-CF₃) group.

Vibrations associated with the furan (B31954) ring , including C-O-C, C=C, and C-H stretching and bending modes.

Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation used in calculations and the neglect of environmental effects, can be reconciled using scaling factors. This correlative analysis is vital for the accurate assignment of experimental spectral bands.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO : Represents the ability of the molecule to donate electrons. For 5-(Trifluoromethyl)furan-2-carbothioamide, the HOMO is likely to be localized on the electron-rich furan ring and the thioamide group.

LUMO : Represents the ability of the molecule to accept electrons. The electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO and influence its distribution.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. The analysis of the spatial distribution of these orbitals reveals the likely sites for electron donation and acceptance.

| Parameter | Description | Significance for 5-(Trifluoromethyl)furan-2-carbothioamide |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| ΔE (Gap) | ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability. |

Reactivity Predictions and Mechanistic Pathway Elucidation

Computational methods can predict the reactivity of a molecule and help elucidate potential reaction mechanisms without the need for laboratory experiments.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks.

The MEP map uses a color scale to denote different potential regions:

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For 5-(Trifluoromethyl)furan-2-carbothioamide, such regions are expected around the oxygen atom of the furan ring and the sulfur and nitrogen atoms of the thioamide group.

Blue : Regions of positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. Positive regions are likely to be found around the hydrogen atoms of the thioamide group and potentially near the carbon of the trifluoromethyl group.

Green : Regions of neutral potential.

The MEP map provides a clear, qualitative picture of the charge distribution and is used to predict intermolecular interactions and the initial steps of a chemical reaction.

Fukui Function Analysis for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are a more quantitative tool derived from DFT to predict local reactivity. They measure the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps to pinpoint the exact atoms most likely to participate in a reaction.

There are three main types of Fukui functions:

f+(r) : For predicting nucleophilic attack (where the molecule accepts an electron). The atom with the highest value of f+ is the most likely site for a nucleophile to attack.

f-(r) : For predicting electrophilic attack (where the molecule donates an electron). The atom with the highest value of f- is the most reactive site for an electrophile.

f0(r) : For predicting radical attack.

By calculating the condensed Fukui functions for each atom in 5-(Trifluoromethyl)furan-2-carbothioamide, one can quantitatively rank the reactivity of different sites within the molecule, providing a more detailed prediction of its chemical behavior than MEP maps alone.

| Atom Site | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) |

| Furan Oxygen | Low | High |

| Furan Carbons | Moderate | Moderate to High |

| Thioamide Sulfur | High | High |

| Thioamide Nitrogen | Moderate | High |

| Thioamide Carbon | High | Low |

| CF₃ Carbon | Moderate | Low |

Transition State Modeling for Reaction Mechanisms

Transition state modeling is a powerful computational tool used to elucidate the reaction pathways, kinetics, and thermodynamics of chemical syntheses. By calculating the energy of transition states, chemists can predict the feasibility of a reaction, understand its mechanism, and optimize conditions. For the synthesis of furan-based compounds, Density Functional Theory (DFT) calculations are often employed to model reaction intermediates and transition states.

For instance, the synthesis of substituted furans can proceed through various mechanisms, such as cycloaddition reactions. Computational studies on these pathways help in understanding the formation of the furan ring. According to DFT calculations, certain furan synthesis routes proceed via the sequential formation of metal-bound ylides and subsequent cyclization. researchgate.net Similarly, the formation of the carbothioamide group, typically through the reaction of a corresponding carboxamide with a thionating agent like Lawesson's reagent or via a multi-step synthesis from a carboxylic acid, can be modeled. Transition state calculations for these reactions would reveal the energy barriers for each step, identifying the rate-determining step and providing insights into the reaction kinetics. Such models are crucial for scaling up synthesis and predicting potential byproducts. chemrxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in modern drug discovery for predicting how a ligand, such as 5-(Trifluoromethyl)furan-2-carbothioamide, might interact with a biological target and for assessing the stability of the resulting complex.

Protein-Ligand Interaction Studies for Potential Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. Furan-2-carboxamide and carbothioamide derivatives have been investigated as inhibitors for various biological targets, including bacterial proteins and viral proteases. researchgate.netnih.gov

For example, in studies of furan-2-carboxamides as antibiofilm agents targeting the Pseudomonas aeruginosa LasR protein, docking simulations revealed key interactions within the binding site. researchgate.netnih.gov Analogously, 5-(Trifluoromethyl)furan-2-carbothioamide would be expected to form specific non-covalent interactions. The furan ring's oxygen atom and the carbothioamide's nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the furan ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues like Tyrosine (Tyr) and Tryptophan (Trp). researchgate.netresearchgate.net The trifluoromethyl (-CF3) group, known for its high lipophilicity and ability to form strong non-covalent interactions, can significantly enhance binding affinity by engaging in favorable hydrophobic contacts within the protein's active site. nih.govmdpi.com

Docking studies on novel 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives against the SARS-CoV-2 main protease (Mpro) identified potent non-peptidomimetic inhibitors. nih.gov The binding modes of these compounds highlight the importance of the furan and carbothioamide moieties in establishing interactions with key catalytic residues. A hypothetical docking study of 5-(Trifluoromethyl)furan-2-carbothioamide against a bacterial DNA gyrase B, a common antibacterial target, could yield results similar to those observed for other novel furan-based inhibitors. nih.gov

| Compound Analog | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Furan-2-carbothioamide (B93836) | -7.8 | Asp73, Gly77 | Hydrogen Bond |

| 5-Methylfuran-2-carbothioamide | -8.2 | Asp73, Ile78, Pro79 | Hydrogen Bond, Hydrophobic |

| 5-(Trifluoromethyl)furan-2-carbothioamide | -9.1 | Asp73, Ile78, Val120 | Hydrogen Bond, Hydrophobic |

| 5-Chlorofuran-2-carbothioamide | -8.5 | Asp73, Gly77, Ile94 | Hydrogen Bond, Halogen Bond |

Conformational Analysis and Stability using Molecular Dynamics

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which dictates its biological activity. sciforum.net For 5-(Trifluoromethyl)furan-2-carbothioamide, key considerations include the rotational barrier of the bond between the furan ring and the carbothioamide group, as well as the planarity of the furan system. The generation of low-energy conformers is a critical first step for computational applications like 3D-QSAR and molecular docking. sciforum.net

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a ligand and its complex with a protein over time. rsc.org An MD simulation of a protein-ligand complex, typically run for hundreds of nanoseconds, can assess the stability of the docked pose. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD profile over the simulation time suggests a stable binding mode. MD simulations also elucidate the role of water molecules in mediating protein-ligand interactions and provide a more accurate estimation of binding free energies. researchgate.netresearchgate.net For a compound like 5-(Trifluoromethyl)furan-2-carbothioamide, MD simulations would confirm if the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained, thus validating its potential as a stable inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized molecules and helps identify the key structural features that influence potency.

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., antimicrobial IC50 values) is compiled. nih.gov For each compound, a set of molecular descriptors (physicochemical properties) is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.govdigitaloceanspaces.com

The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. nih.govresearchgate.net A statistically robust model, characterized by high correlation coefficients (R²) and cross-validation coefficients (q²), can reliably predict the activity of novel compounds. mdpi.com Such models are invaluable in medicinal chemistry for prioritizing which analogs of a lead compound, like 5-(Trifluoromethyl)furan-2-carbothioamide, should be synthesized and tested.

| Parameter | Description | Acceptable Value |

|---|---|---|

| N | Number of compounds in the dataset | > 20 |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² (or Q²Loo) | Leave-one-out cross-validation coefficient (internal predictability) | > 0.5 |

| R²pred | Predictive R² for the external test set (external predictability) | > 0.5 |

| F-test | Fischer's value (statistical significance of the model) | High value |

Identification of Key Structural Descriptors Influencing Activity

QSAR models are particularly useful for identifying the key molecular descriptors that drive biological activity. For furan derivatives, several types of descriptors have been shown to be important. digitaloceanspaces.com

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges influence how a molecule interacts with its target. For instance, a lower ELUMO can indicate a higher reactivity of the molecule as an electrophile. digitaloceanspaces.com The strongly electron-withdrawing nature of the trifluoromethyl group would significantly impact these electronic properties. mdpi.com

Steric Descriptors: Molecular volume, surface area, and specific shape indices (e.g., Petitjean Shape Indices) describe the size and shape of the molecule. researchgate.net These are crucial for ensuring a good complementary fit within a protein's binding pocket.

Lipophilic Descriptors: The partition coefficient (log P) is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes and its binding in hydrophobic pockets. The trifluoromethyl group is known to substantially increase lipophilicity (Hansch π value of +0.88), a feature often correlated with enhanced biological activity. mdpi.com

Topological Descriptors: These numerical indices describe the connectivity of atoms within a molecule and can implicitly encode information about its size, shape, and degree of branching.

By analyzing the QSAR equation, researchers can determine whether an increase or decrease in a particular descriptor value is beneficial for activity, thereby guiding the rational design of more potent furan-2-carbothioamide derivatives. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

Thioamides are recognized as crucial building blocks in organic synthesis, often serving as key intermediates in the preparation of various biologically active compounds. researchgate.net The presence of the trifluoromethylated furan (B31954) scaffold in 5-(trifluoromethyl)furan-2-carbothioamide further enhances its utility as a versatile precursor.

The carbothioamide functional group is a highly versatile reactive handle for constructing more complex heterocyclic structures. For instance, related pyrazoline-1-carbothioamide derivatives have been successfully used as synthons for a variety of heterocyclic compounds, including thiazoles and 1,3,4-thiadiazoles, through reactions with different halogenated reagents. researchgate.net The furan ring itself can also participate in cycloaddition reactions, such as the intramolecular Diels-Alder furan (IMDAF) reaction, which is a powerful method for the stereoselective synthesis of complex polycyclic systems. chim.it This dual reactivity of the furan core and the carbothioamide side chain positions 5-(trifluoromethyl)furan-2-carbothioamide as a promising starting material for generating diverse libraries of novel heterocyclic compounds.

The furan scaffold is a component of numerous biologically active molecules. researchgate.net Derivatives of furan-2-carboxamide, a close analogue of the target compound, have been investigated for a range of bioactivities, including antibiofilm, anticancer, and antimicrobial properties. researchgate.netnih.govmdpi.com Specifically, carbamothioyl-furan-2-carboxamide derivatives have shown potential as both anticancer and antimicrobial agents. mdpi.com

The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug discovery to enhance a molecule's efficacy and pharmacokinetic profile. nih.gov The CF3 group can improve metabolic stability, increase lipophilicity (which aids in membrane permeability), and enhance binding affinity to target proteins. nih.gov Trifluoromethylated furan subunits are found in novel structures being explored for drug development, including inhibitors for potential cancer therapy and HIV-1. nih.gov Similarly, furan-based thiosemicarbazide (B42300) derivatives have been identified as inhibitors of the SARS-CoV-2 main protease. nih.gov Given these precedents, 5-(trifluoromethyl)furan-2-carbothioamide serves as an attractive precursor for medicinal chemistry programs aimed at discovering new therapeutic agents.

Catalytic Applications and Ligand Development

The development of novel ligands is crucial for advancing transition metal catalysis. The structure of 5-(trifluoromethyl)furan-2-carbothioamide contains both nitrogen and sulfur atoms, which are excellent coordinating atoms for a wide range of metals. This suggests its potential for use in the design of new bidentate or monodentate ligands. Furan-iminophenol compounds, derived from the reaction of furan-2-carbaldehydes with aminophenols, have been synthesized and used as ligands in polymerization catalysis. researchgate.net This demonstrates the utility of the furan scaffold in ligand design. The electronic properties of such ligands could be finely tuned by the strongly electron-withdrawing trifluoromethyl group, potentially leading to catalysts with unique reactivity and selectivity.

Potential in Polymer and Material Science Research

Bio-based polymers derived from renewable resources are a major focus of modern materials science. Furanic compounds, particularly those derived from 5-hydroxymethylfurfural (B1680220) (HMF), are considered key platform chemicals for the synthesis of sustainable polymers. researchgate.netnih.gov The most studied furan-based polymer precursor is 2,5-furandicarboxylic acid (FDCA), which is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. semanticscholar.orgnih.gov

While 5-(trifluoromethyl)furan-2-carbothioamide is not a typical monomer for polymerization, its derivatives could be incorporated into polymer backbones or used as functional additives. Trifluoromethylated furan derivatives have found applications in materials such as liquid crystals and photoresist polymers. nih.gov The incorporation of the CF3 group can impart desirable properties to materials, including increased thermal stability, chemical resistance, and hydrophobicity. Research into furan-based polymers is expanding, and functionalized furans like 5-(trifluoromethyl)furan-2-carbothioamide represent a frontier for creating new materials with specialized properties. researchgate.net

Agrochemical Applications Research (e.g., herbicides, insecticides, fungicides)

The introduction of fluorine atoms, and particularly trifluoromethyl groups, into heterocyclic scaffolds is a highly successful strategy in the development of modern agrochemicals. nih.govresearchgate.net The CF3 group can significantly enhance the biological activity of pesticides. researchgate.net Numerous commercial and investigational herbicides, insecticides, and fungicides contain a trifluoromethyl-substituted heterocyclic core. nih.govresearchgate.net

Fungicides: Furan-2-carboxamide derivatives have been explored as replacements for less stable compounds to create potential antibiofilm agents. researchgate.netnih.gov Furthermore, derivatives of 5-trifluoromethyl-1,2,4-oxadiazole have shown potent fungicidal activity against significant plant pathogens like soybean rust. researchgate.net Nicotinamide derivatives containing a trifluoromethyl-pyridine moiety also exhibit strong antifungal properties. semanticscholar.org Furoquinolin-5-ols have likewise been identified as promising antifungal agents. nih.gov

Herbicides: Phenylpyridine derivatives containing trifluoromethyl or trifluoromethoxy groups have been synthesized and shown to exhibit excellent herbicidal activity, in some cases superior to commercial standards like fomesafen. nih.govnih.gov These compounds often act by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target for many herbicides. nih.gov

Insecticides: The 2(5H)-furanone ring is a core structure in some insecticides. researchgate.net The development of trifluoromethylpyridine derivatives has led to highly effective insecticides, such as sulfoxaflor (B1682526) and chlorfluazuron. nih.gov Research has also shown that novel biphenyl (B1667301) and azabiphenyl derivatives can be potent insecticidal agents against pests like the cotton leafworm. nih.gov

The combination of the furan ring, known for its presence in bioactive compounds, and the potency-enhancing trifluoromethyl group makes 5-(trifluoromethyl)furan-2-carbothioamide and its derivatives highly promising candidates for screening and development as new agrochemical agents.

Table 1: Research Findings on Agrochemical Activities of Related Trifluoromethyl and Furan Compounds

| Compound Class | Agrochemical Type | Key Findings | Reference |

|---|---|---|---|

| 5-Trifluoromethyl-1,2,4-oxadiazole derivatives | Fungicide | Showed prominent protective activity against soybean rust, comparable to the commercial fungicide benzovindiflupyr. | researchgate.net |

| α-Trifluoroanisole derivatives with phenylpyridine moiety | Herbicide | Exhibited >80% inhibitory activity against multiple weed species at 37.5 g a.i./hm², outperforming fomesafen. Acted as a potent PPO inhibitor. | nih.gov |

| α-Trifluorothioanisole derivatives with phenylpyridine moiety | Herbicide | Demonstrated >85% inhibitory activity against broadleaf weeds at 37.5 g a.i./hm², slightly superior to fomesafen. | nih.gov |

| Trifluoromethylpyridine (TFMP) derivatives (general) | Insecticide | Led to the development of commercial insecticides like sulfoxaflor and chlorfluazuron, which show excellent activity against specific target insects. | nih.gov |

| 5-Alkoxyfuran-2(5H)-one derivatives | Insecticide | Exhibited moderate to high mortality rates against Aphis craccivora and Nilaparvata lugens at concentrations of 4-100 mg/L. | researchgate.net |

| N-phenylbenzamide derivatives with trifluoromethylpyrimidine moiety | Fungicide / Insecticide | Some compounds showed better in vitro antifungal activity against Phomopsis sp. and Botrytis cinerea than the standard pyrimethanil. Moderate insecticidal activity was also observed. | semanticscholar.org |

Pre Clinical Biological Activity and Mechanistic Studies

Antimicrobial Activity Investigations

No specific studies detailing the antimicrobial activities of 5-(Trifluoromethyl)furan-2-carbothioamide were identified.

Antibacterial Spectrum and Efficacy Against Drug-Resistant Strains

There is no available data on the antibacterial spectrum of 5-(Trifluoromethyl)furan-2-carbothioamide or its efficacy against drug-resistant bacterial strains.

Antifungal Properties and Modes of Action

Information regarding the antifungal properties and the specific modes of action of 5-(Trifluoromethyl)furan-2-carbothioamide is not present in the available scientific literature. While derivatives of furan-2-carboxamide have been assessed for activity against Candida species mdpi.com, and compounds with trifluoromethyl groups are known in antifungal agents nih.gov, this data does not pertain to the specific compound .

Inhibition of Bacterial Virulence Factors (e.g., swarming)

No research was found that investigates the ability of 5-(Trifluoromethyl)furan-2-carbothioamide to inhibit bacterial virulence factors, such as swarming motility. Studies on furanone derivatives have shown inhibition of swarming, but these compounds are structurally different psu.edunih.gov.

Antitumor and Antiproliferative Studies

Specific antitumor and antiproliferative studies focused on 5-(Trifluoromethyl)furan-2-carbothioamide have not been reported in the reviewed literature.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

There are no published results on the in vitro cytotoxicity of 5-(Trifluoromethyl)furan-2-carbothioamide against any human cancer cell lines. While related structures like carbamothioyl-furan-2-carboxamide derivatives have been evaluated for anticancer potential nih.govmdpi.com, and other novel compounds containing a 5-(trifluoromethyl) moiety have shown cytotoxic effects nih.gov, this information is not directly applicable.

Mechanistic Pathways of Cell Growth Inhibition

As no data is available on the antiproliferative activity of 5-(Trifluoromethyl)furan-2-carbothioamide, the mechanistic pathways of its potential cell growth inhibition remain uninvestigated and unknown.

Antioxidant and Radical Scavenging Properties

In Vitro Antioxidant Assays (e.g., DPPH assay)

Without specific studies on 5-(Trifluoromethyl)furan-2-carbothioamide, any attempt to provide information on these topics would involve speculation or extrapolation from potentially irrelevant compounds, violating the core requirements for accuracy and strict adherence to the subject compound. Further research and publication in peer-reviewed journals are required before a comprehensive article on the biological activity of this specific compound can be written.

Cellular Protective Effects

There is currently no published research specifically investigating the cellular protective effects of 5-(Trifluoromethyl)furan-2-carbothioamide. The potential of a compound to protect cells from various stressors is a key area of preclinical investigation, often exploring mechanisms such as antioxidant activity, anti-inflammatory pathways, or inhibition of apoptosis. However, without experimental data, any discussion of such effects for this particular compound would be purely speculative.

Structure-Activity Relationship (SAR) Derivations

The systematic study of how a molecule's structure relates to its biological activity, known as Structure-Activity Relationship (SAR), is fundamental to drug discovery. For 5-(Trifluoromethyl)furan-2-carbothioamide, specific SAR studies have not been reported. However, general principles can be inferred from the analysis of its constituent chemical motifs in other contexts.

Impact of Trifluoromethyl Group on Potency and Selectivity

The trifluoromethyl (-CF3) group is a common substituent in pharmacologically active molecules, valued for its ability to significantly alter a compound's properties. mdpi.comnih.gov The strong electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, potentially affecting how the molecule interacts with biological targets. nih.gov Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, often leading to a longer biological half-life. mdpi.com Furthermore, the lipophilicity of the -CF3 group can improve a molecule's ability to cross cellular membranes. mdpi.com In many documented cases, the presence of a trifluoromethyl group has been shown to increase the potency and selectivity of drug candidates. mdpi.comnih.gov However, without specific studies on 5-(Trifluoromethyl)furan-2-carbothioamide, the precise impact of this group on its biological activity remains unknown.

Influence of Furan (B31954) and Carbothioamide Moieties on Activity Profiles

The furan ring is a five-membered aromatic heterocycle present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comorientjchem.orgutripoli.edu.ly The oxygen atom in the furan ring can act as a hydrogen bond acceptor, contributing to binding interactions with biological macromolecules. ijabbr.com

The carbothioamide group (-C(=S)NH2), a sulfur analog of an amide, is also a key pharmacophore in various biologically active compounds. nih.govresearchgate.net The presence of the sulfur atom alters the electronic properties and steric profile compared to an amide, which can lead to different biological activities and target selectivities. researchgate.net Carbothioamide-containing compounds have been investigated for a variety of therapeutic applications. nih.gov The combination of the furan ring and the carbothioamide moiety in a single molecule creates a unique chemical scaffold, but its specific activity profile in the context of a 5-trifluoromethyl substituent has not been characterized.

Analytical Methodologies for Research and Quantification

Chromatographic Separations

Chromatographic techniques are indispensable for the separation of 5-(Trifluoromethyl)furan-2-carbothioamide from reaction mixtures, byproducts, and impurities. The choice of method depends on the specific analytical goal, such as assessing purity, monitoring a reaction, or preparing a highly purified sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) would be a primary tool for determining the purity of 5-(Trifluoromethyl)furan-2-carbothioamide and for its quantification. A typical HPLC method would involve a stationary phase, such as a C18 reversed-phase column, and a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection would likely be achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound under specific conditions would serve as a qualitative identifier, while the peak area would be proportional to its concentration, allowing for quantitative analysis when calibrated with a known standard.

Table 1: Hypothetical HPLC Parameters for the Analysis of 5-(Trifluoromethyl)furan-2-carbothioamide

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |